molecular formula C14H4Br4ClNO2 B12487879 4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione

4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione

Cat. No.: B12487879
M. Wt: 573.3 g/mol
InChI Key: VBKUHHKKBKOYJX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindole-1,3-diones . The reaction conditions often include the use of solvents such as toluene and catalysts like transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher brominated derivatives, while reduction can produce less brominated compounds. Substitution reactions can result in a wide range of functionalized isoindole-1,3-diones .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s brominated and chlorinated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione is unique due to its specific bromination and chlorination pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H4Br4ClNO2

Molecular Weight

573.3 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H4Br4ClNO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H

InChI Key

VBKUHHKKBKOYJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Cl

Origin of Product

United States

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